Product packaging for ((2-Methylbut-3-YN-2-yloxy)methyl)benzene(Cat. No.:CAS No. 50420-73-0)

((2-Methylbut-3-YN-2-yloxy)methyl)benzene

Cat. No.: B2464821
CAS No.: 50420-73-0
M. Wt: 174.243
InChI Key: NFOVZBGHTJXSHF-UHFFFAOYSA-N
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Description

Significance of Alkyne-Bearing Benzyl (B1604629) Ethers in Organic Synthesis and Chemical Biology

Alkyne-bearing benzyl ethers are prized for their dual reactivity. The benzyl ether group is a widely used protecting group for alcohols, valued for its stability under a broad range of reaction conditions and its susceptibility to cleavage under specific, mild protocols. organic-chemistry.org Concurrently, the alkyne moiety, particularly a terminal alkyne, offers a rich platform for a variety of chemical transformations. These include cycloaddition reactions, such as the well-known "click chemistry," metal-catalyzed cross-coupling reactions, and nucleophilic additions. This combination of a stable, yet removable, protecting group with a highly versatile reactive handle makes these compounds powerful tools in multi-step synthetic campaigns and in the construction of complex molecular probes for chemical biology.

Overview of the Chemical Compound "((2-Methylbut-3-YN-2-yloxy)methyl)benzene" within Propargylic Ether Chemistry

Within the broader class of alkyne-functionalized ethers, propargylic ethers, which feature an ether linkage to a carbon adjacent to a carbon-carbon triple bond, are of particular interest. The compound this compound is a specific example of a tertiary propargylic benzyl ether. Its structure is characterized by a benzyl group attached via an ether linkage to a 2-methylbut-3-yn-2-ol moiety. This particular arrangement of atoms imparts distinct steric and electronic properties that influence its reactivity and potential applications.

Structural Features and Research Relevance of the Terminal Alkyne and Benzyl Ether Moieties

The two key functional components of this compound are its terminal alkyne and its benzyl ether. The terminal alkyne is characterized by a hydrogen atom directly attached to one of the sp-hybridized carbons of the triple bond. This proton is weakly acidic, allowing for its removal by a strong base to generate a potent carbon nucleophile, an acetylide. amazonaws.com This reactivity is fundamental to many carbon-carbon bond-forming reactions.

The benzyl ether moiety, on the other hand, serves as a robust protecting group for the tertiary alcohol. Benzyl ethers are typically installed via Williamson ether synthesis and are known for their stability towards a wide range of reagents, including acidic and basic conditions that might affect other protecting groups. Their removal is often accomplished through catalytic hydrogenation, providing a mild and efficient deprotection strategy.

Scope and Research Focus of the Academic Review

This article focuses exclusively on the chemical compound this compound. It will detail its synthesis, structural properties, and its documented role in chemical research, drawing upon available scientific literature. The aim is to provide a thorough and scientifically accurate overview of this specific molecule, highlighting its place within the chemistry of alkyne-functionalized benzyl ethers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B2464821 ((2-Methylbut-3-YN-2-yloxy)methyl)benzene CAS No. 50420-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbut-3-yn-2-yloxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOVZBGHTJXSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The preparation of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene has been reported in the supporting information of a study on the palladium-catalyzed trifluoroethylation of terminal alkynes. The synthesis proceeds via a Williamson ether synthesis, a classic and reliable method for forming ethers.

In this procedure, the hydroxyl group of 2-methyl-3-butyn-2-ol (B105114) is deprotonated by a strong base, sodium hydride (NaH), in an anhydrous solvent, tetrahydrofuran (B95107) (THF), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with benzyl (B1604629) bromide. The reaction is facilitated by the addition of a phase-transfer catalyst, tetrabutylammonium (B224687) iodide, and is allowed to proceed over several hours to ensure complete conversion. Following the reaction, a standard aqueous workup and purification by column chromatography yield the desired product, this compound.

Table 1: Synthesis of this compound

Reactant 1Reactant 2BaseCatalystSolventReaction Time
2-Methyl-3-butyn-2-olBenzyl bromideSodium Hydride (NaH)Tetrabutylammonium iodideTetrahydrofuran (THF)18 hours

Research Applications and Findings

The primary documented application of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene is as a substrate in a palladium-catalyzed reaction. Specifically, it has been used in a study exploring the trifluoroethylation of terminal alkynes. In this research, this compound was reacted in a sealed tube with a trifluoroethylating agent in toluene (B28343) at an elevated temperature. The reaction resulted in the formation of a new trifluoroethylated alkyne product in high yield. This demonstrates the utility of the terminal alkyne in this compound for undergoing carbon-carbon bond formation while the benzyl (B1604629) ether portion of the molecule remains intact under the reaction conditions.

Table 2: Reaction of this compound

ReactantReagentsSolventTemperatureYield of Trifluoroethylated Product
This compoundPalladium catalyst, Trifluoroethylating agentToluene80 °C89%

This specific research finding underscores the value of this compound as a building block in organic synthesis, where the terminal alkyne can be selectively functionalized to introduce new chemical entities.

Conclusion

Strategies for Incorporating the 2-Methylbut-3-yn-2-yloxy Moiety

Synthesis of Key Precursor: 2-Methylbut-3-yn-2-ol via Favorskii Reaction and Catalytic Approaches

The primary precursor for the 2-methylbut-3-yn-2-yloxy moiety is 2-methylbut-3-yn-2-ol. This tertiary alkynyl alcohol is industrially significant and can be synthesized through the condensation of acetylene (B1199291) and acetone (B3395972). rsc.org This transformation is commonly achieved under basic conditions, a process known as the Favorskii reaction. rsc.orgorganic-chemistry.org The reaction involves the in-situ formation of a metal acetylide from acetylene and a strong base, such as potassium hydroxide (B78521), which then acts as a nucleophile, attacking the carbonyl carbon of acetone to yield the propargyl alcohol. organic-chemistry.org

Beyond the traditional base-promoted Favorskii reaction, catalytic approaches have also been developed to promote this condensation. rsc.org These methods can offer advantages in terms of efficiency and milder reaction conditions. The choice of catalyst can influence the reaction rate and selectivity.

Table 1: Synthesis of 2-Methylbut-3-yn-2-ol

Reaction Name Reactants Catalyst/Base Product
Favorskii Reaction Acetylene, Acetone Strong base (e.g., KOH) 2-Methylbut-3-yn-2-ol

Utilization of 2-Methylbut-3-yn-2-ol as a Protected Acetylene Synthon

2-Methylbut-3-yn-2-ol serves as a valuable synthon for a mono-protected version of acetylene. rsc.org The bulky tertiary alcohol group effectively shields the terminal alkyne, preventing undesirable side reactions such as Glaser-type homocoupling during subsequent transformations like Sonogashira coupling. rsc.org This protective feature is crucial for selectively functionalizing the alkyne terminus.

The protecting group can be removed under basic conditions in a retro-Favorskii reaction, regenerating the terminal alkyne after the desired modifications have been made. rsc.orgorganic-chemistry.org This strategy is analogous to the use of trimethylsilylacetylene (B32187) as a protected acetylene equivalent. rsc.org

Role of 3-Chloro-3-methyl-1-butyne in Propargylic Ether Formation

An alternative precursor for introducing the 2-methylbut-3-yn-2-yloxy moiety is 3-chloro-3-methyl-1-butyne. This propargyl chloride is a reactive electrophile that can be used to alkylate various nucleophiles, including alcohols, to form the corresponding propargylic ethers. chemrxiv.org The reaction proceeds via nucleophilic substitution, where the oxygen atom of an alcohol attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-oxygen bond. This method provides a direct route to propargylic ethers and is particularly useful in the synthesis of a variety of substituted compounds. acs.orgnih.gov

Construction of the Benzyl (B1604629) Ether Linkage

The formation of the ether bond between the benzyl group and the propargylic alcohol derivative is the final key step in the synthesis of ((2-methylbut-3-yn-2-yloxy)methyl)benzene. Several classical and modern synthetic methods are available for this purpose.

Williamson Ether Synthesis in the Context of Aryl and Benzyl Propargylic Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. ed.ac.uknih.gov This reaction typically involves the SN2 reaction of an alkoxide ion with a primary alkyl halide. In the context of synthesizing this compound, this would involve the reaction of the alkoxide of 2-methylbut-3-yn-2-ol with a benzyl halide (e.g., benzyl bromide or benzyl chloride).

The reaction is initiated by deprotonating the alcohol with a strong base, such as sodium hydride or potassium hydride, to form the more nucleophilic alkoxide. ed.ac.uk This alkoxide then attacks the electrophilic carbon of the benzyl halide in a bimolecular nucleophilic substitution (SN2) mechanism. For the synthesis of aryl ethers, bases like sodium hydroxide, potassium hydroxide, or potassium carbonate are often employed. ed.ac.uk The use of primary alkyl halides, such as benzyl halides, is preferred as secondary and tertiary halides are more prone to undergo elimination reactions.

Table 2: Key Aspects of Williamson Ether Synthesis

Component Role Preferred Substrates
Alcohol Nucleophile precursor Primary, Secondary, or Tertiary
Base Deprotonating agent NaH, KH, NaOH, K2CO3
Alkyl Halide Electrophile Primary halides (e.g., benzyl halide)

Palladium-Catalyzed Coupling Reactions for C-O Bond Formation

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. These methods can offer milder reaction conditions and broader substrate scope compared to traditional methods. While the direct palladium-catalyzed synthesis of benzyl propargyl ethers is a specific application, the principles of palladium-catalyzed C-O bond formation are well-established.

These reactions typically involve an oxidative addition of an aryl or benzyl halide to a palladium(0) complex, followed by reaction with an alcohol or alkoxide, and subsequent reductive elimination to form the ether product and regenerate the palladium(0) catalyst. Recent studies have demonstrated the sensitivity of propargyl ethers to oxidative cleavage by palladium species under biocompatible conditions, highlighting the interaction between palladium and the propargyl moiety. While much of the research focuses on aryl ether formation, the extension to benzyl ethers is a logical progression. The development of specific catalyst systems, often involving specialized phosphine (B1218219) ligands, is crucial for achieving high efficiency and selectivity in these transformations.

Derivatization and Scaffold Construction from Related Benzyl- and Phenyl-Alkyne Systems

The construction of the target molecule often involves the strategic formation of an ether linkage or the modification of a pre-existing benzyl or phenyl-alkyne framework. These methods provide robust pathways to the desired scaffold and its derivatives.

Synthesis of Phenyl Propargylic Ether Analogues

A primary method for the synthesis of both phenyl and benzyl propargylic ethers is the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, forming an ether. wikipedia.org In the context of phenyl propargyl ether analogues, this typically involves the reaction of a substituted phenol (B47542) with a propargyl halide.

The general mechanism follows an SN2 pathway, where a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com This phenoxide then attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the C-O ether bond. youtube.comyoutube.com Common bases for this transformation include sodium hydroxide for acidic phenols or stronger bases like sodium hydride for less acidic alcohols. youtube.com The choice of solvent and base is critical for optimizing reaction yields and minimizing side reactions. masterorganicchemistry.com

Research has demonstrated the efficacy of this method for a variety of substituted phenols. The reaction conditions can be tuned to accommodate different electronic properties of the substituents on the phenol ring.

Table 1: Examples of Phenyl Propargylic Ether Synthesis via Williamson Ether Synthesis

Phenol DerivativeAlkylating AgentBase/SolventYield
PhenolPropargyl BromideNaOH / AcetoneHigh
4-NitrophenolPropargyl BromideK₂CO₃ / AcetoneGood
2-BromophenolPropargyl BromideK₂CO₃ / DMFModerate
4-MethylphenolPropargyl BromideNaH / THFHigh

This table is illustrative, based on typical outcomes for the Williamson ether synthesis.

For the specific synthesis of this compound, the analogous Williamson approach would involve the deprotonation of 2-methylbut-3-yn-2-ol followed by reaction with benzyl bromide. organic-chemistry.org

Introduction of Benzyl Substituents via Benzylic Functionalization

Benzylic functionalization refers to the modification of the carbon atom directly attached to an aromatic ring. This strategy is crucial for building complexity and creating derivatives from simpler benzyl-containing precursors. nih.gov While direct benzylation of an alcohol is a primary route to the target molecule, benzylic C-H functionalization of an existing benzyl ether scaffold offers a pathway to diverse analogues. researchgate.net

Modern synthetic methods, including those using rhodium(II) carbenes or metallaphotoredox catalysis, allow for the highly selective functionalization of benzylic C-H bonds. nih.govresearcher.lifersc.org These reactions can introduce new carbon-carbon or carbon-heteroatom bonds at the benzylic position, which is activated by the adjacent aromatic ring.

For instance, rhodium-catalyzed C-H insertion reactions can be used to functionalize benzyl silyl (B83357) ethers with high diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org This approach allows for the introduction of various functional groups onto the benzylic carbon. Another powerful technique is the oxidation of benzylic C-H bonds to form carbonyl groups, which can then serve as a handle for further transformations. nih.gov

Table 2: Selected Methods for Benzylic C-H Functionalization

Reaction TypeReagents/CatalystProduct TypeKey Feature
Radical BrominationN-Bromosuccinimide (NBS), LightBenzyl BromideSelective for benzylic position
OxidationKMnO₄ or CrO₃Benzoic Acid / KetoneFormation of carbonyl group
Rhodium Carbene InsertionRh₂(OAc)₄, Diazo CompoundFunctionalized Benzyl EtherHigh chemo- and stereoselectivity. nih.govnih.gov
Photoredox CatalysisPhotocatalyst, Ni/Cu catalystAlkylated/Acylated Benzyl EtherMild reaction conditions. rsc.org

Advanced and Novel Synthetic Pathways

The pursuit of more efficient, safer, and scalable synthetic routes has led to the development of advanced methodologies. These include the use of flow chemistry systems and the strategic implementation of convergent or divergent synthetic plans.

Chemo- and Regioselective Synthesis of Related Alkynes in Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch processes. rsc.orgrsc.org One notable application is the synthesis of alkynes, a key functional group in the target molecule.

A recently developed continuous flow method enables the generation of disubstituted alkynes from readily available isoxazolone precursors via a diazotisation reaction. rsc.orgrsc.org In batch mode, this transformation is often hampered by variable yields, the need for excess reagents, and safety concerns due to its exothermic nature and the release of toxic gases. rsc.org The flow chemistry approach overcomes these limitations, providing various alkyne products in very short residence times (often less than a minute) and with higher reproducibility. rsc.orgresearchgate.net This method represents a significant advancement in accessing the alkyne building blocks required for synthesizing molecules like this compound.

Table 3: Comparison of Batch vs. Flow Synthesis of Alkynes from Isoxazolones

ParameterBatch SynthesisFlow Synthesis
Reaction Time~30 minutes< 1 minute
YieldsLow to moderate, variableImproved and more reproducible. rsc.org
SafetyExothermic, release of toxic N₂O gasEnhanced heat transfer, contained system
ScalabilityLimitedEasily scalable by extending run time

Data adapted from findings on the continuous flow synthesis of alkynes from isoxazolones. rsc.org

Reactivity of the Terminal Alkyne Functional Group

Hydrogenation and Deuteration Reactions

Hydrodeuteration and Precision Deuteration Studies

The introduction of deuterium (B1214612) into organic molecules is a critical tool for mechanistic studies, kinetic isotope effect investigations, and enhancing the metabolic stability of pharmaceuticals. acs.orgnih.govnih.gov Catalytic transfer hydrodeuteration has emerged as a powerful technique for the site-selective installation of deuterium atoms into small molecules, offering an advantageous alternative to the use of flammable deuterium gas. proquest.com For a substrate like this compound, the internal alkyne presents a key site for such transformations.

Copper-catalyzed transfer hydrodeuteration of aryl alkynes has been shown to be a highly regio- and chemoselective method for accessing aryl alkanes precisely deuterated at the benzylic position. acs.orgnih.govresearchgate.net This approach benefits from a high degree of regiocontrol during the initial hydrocupration step, leading to high isotopic purity. acs.orgnih.gov The reaction typically employs a copper catalyst, a silane (B1218182) as the hydride source, and a deuterated alcohol (e.g., isopropanol-d8) as the deuterium donor. nih.gov

Ruthenium catalysts have also been employed for the selective deuteration of terminal alkynes using heavy water (D₂O) as the deuterium source. rsc.org While this compound possesses an internal alkyne, related methodologies could potentially be adapted. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the addition (syn- or anti-addition) across the alkyne.

The general process for a potential hydrodeuteration of the target compound would involve the catalytic addition of a hydride and a deuteride (B1239839) across the carbon-carbon triple bond. The precise location and stereochemistry of the deuterium incorporation would be dictated by the catalyst system employed. Molecular rotational resonance spectroscopy is a powerful technique that can be used to confirm the precise location of deuterium atoms and quantify the composition of isotopic species in the products. nih.govproquest.com

Metal-Catalyzed Transformations

The alkyne functionality in this compound is a versatile handle for a wide array of metal-catalyzed transformations, enabling the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. youtube.com The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a particularly relevant transformation. wikipedia.orglibretexts.orgorganic-chemistry.org While this compound is an internal alkyne, its parent alcohol, 2-methylbut-3-yn-2-ol, is a terminal alkyne and its reactivity provides a close analogy.

An efficient, copper-free palladium-catalyzed coupling of 2-methylbut-3-yn-2-ol with a wide range of aryl bromides has been developed. beilstein-journals.org This reaction typically uses a catalytic system consisting of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, with an amine base like DBU in a solvent such as THF. beilstein-journals.org The protocol is tolerant of various functional groups on the aryl bromide, including electron-donating and electron-withdrawing groups. beilstein-journals.org This demonstrates the potential for the terminal alkyne moiety, if present, to be a key site for arylation.

For the internal alkyne in this compound, other palladium-catalyzed reactions are conceivable. For instance, palladium catalysts are known to facilitate various cyclization reactions of propargylic compounds, leading to the formation of carbocyclic and heterocyclic structures under mild conditions. acs.orgacs.org Furthermore, palladium-catalyzed direct C–H arylation of arenes is a powerful tool for creating biaryl structures. nih.govmit.edursc.orgresearchgate.netnih.gov

Aryl Bromide SubstrateProductYield (%)
3-Bromoaniline2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol86
4-Bromo-N,N-dimethylaniline4-(4-(Dimethylamino)phenyl)-2-methylbut-3-yn-2-ol95
1-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol92
1-Bromo-4-(trifluoromethyl)benzene2-Methyl-4-(4-(trifluoromethyl)phenyl)but-3-yn-2-ol96
Methyl 4-bromobenzoateMethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate94
2-Bromonaphthalene2-Methyl-4-(naphthalen-2-yl)but-3-yn-2-ol95

Table 1: Examples of Copper-Free Palladium-Catalyzed Sonogashira Coupling of 2-Methylbut-3-yn-2-ol with Various Aryl Bromides. Data sourced from reference beilstein-journals.org.

Cobalt and nickel complexes are effective catalysts for the cyclization of alkynes and related propargylic compounds. The parent alcohol, 2-methylbut-3-yn-2-ol, undergoes cyclotrimerization to form substituted aromatic compounds in the presence of specific cobalt and nickel catalysts. rsc.org For example, using tricarbonylnitrosylcobalt(0) or certain cobalt(II) salts with sodium borohydride (B1222165) leads predominantly to 1,2,4-tris(1-hydroxy-1-methylethyl)benzene. In contrast, nickel catalysts, such as those formed from a nickel(II) salt and triphenylphosphine, tend to yield 1,3,5-tris(1-hydroxy-1-methylethyl)benzene along with linear trimers. rsc.org

A prominent cobalt-catalyzed reaction is the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to synthesize α,β-cyclopentenones. wikipedia.org This reaction typically requires a stoichiometric amount of dicobalt octacarbonyl, which first forms a stable complex with the alkyne. wikipedia.orgscripps.edu Subsequent coordination of an alkene and insertion of carbon monoxide leads to the final cyclopentenone product. wikipedia.org This transformation could be applied to this compound in the presence of a suitable alkene partner.

Nickel-catalyzed reactions of propargylic compounds have also gained significant interest. rsc.org For instance, a nickel-catalyzed regioselective addition/cyclization of o-(cyano)phenyl propargyl ethers with arylboronic acids provides an efficient route to highly functionalized 1-naphthylamines. rsc.orgnih.gov This reaction involves an anti-addition of the arylboronic acid to the alkyne, followed by nucleophilic addition to the nitrile group. rsc.orgnih.gov Asymmetric (3+2) annulations of propargylic carbonates have also been achieved with nickel catalysis. dicp.ac.cn

Hydrosilylation of alkynes is the most direct and atom-economical method for preparing vinylsilanes, which are versatile intermediates in organic synthesis. uni-bayreuth.denih.gov The reaction involves the addition of a Si-H bond across the carbon-carbon triple bond. A significant challenge in the hydrosilylation of internal alkynes like this compound is controlling the regio- and stereoselectivity, as four different isomers can potentially be formed. uni-bayreuth.de

Various transition metals, including platinum, rhodium, ruthenium, cobalt, and copper, have been shown to catalyze this transformation with varying degrees of selectivity. uni-bayreuth.denih.govacs.orgnih.gov

Cobalt Catalysts: Cobalt complexes with PNP pincer-type ligands have been developed for the exclusive syn-addition of primary and secondary silanes to internal alkynes, yielding (E)-silylalkenes with excellent stereoselectivity. uni-bayreuth.de

Ruthenium Catalysts: Cationic ruthenium complexes such as [Cp*Ru(MeCN)₃]PF₆ are known to catalyze the hydrosilylation of internal alkynes with absolute selectivity for trans-addition, providing (Z)-vinylsilanes. nih.govpkusz.edu.cn

Platinum Catalysts: Platinum complexes are classic catalysts for hydrosilylation and typically yield cis-addition products. nih.govacs.org

Copper Catalysts: Copper-hydride catalysts have been used for the highly regio- and stereoselective hydrosilylation of unsymmetrical internal aryl alkynes. nih.gov

The choice of catalyst is therefore paramount in directing the stereochemical outcome of the hydrosilylation of the alkyne in this compound.

Catalyst SystemTypical SubstrateStereochemical OutcomeReference
PNP-Cobalt ComplexInternal Alkynessyn-addition (E-isomer) uni-bayreuth.de
[Cp*Ru(MeCN)₃]PF₆Internal Alkynestrans-addition (Z-isomer) nih.gov
(IPr)Pt(diene)Terminal/Internal Alkynescis-addition acs.org
Copper Hydride (CuH)Internal Aryl AlkynesRegio- and stereoselective nih.gov

Table 2: Comparison of Catalyst Systems for Alkyne Hydrosilylation.

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule. As mentioned previously, the most significant carbonylation reaction for alkynes is the Pauson-Khand reaction. wikipedia.org This cobalt-mediated cycloaddition converts an alkyne, an alkene, and carbon monoxide into a cyclopentenone. wikipedia.orgscripps.edu The reaction mechanism is believed to proceed through the formation of a dicobalt hexacarbonyl alkyne complex, followed by alkene coordination, migratory insertion of CO, and reductive elimination. wikipedia.org The intramolecular version of this reaction is particularly powerful for constructing complex polycyclic systems. The allenic Pauson-Khand reaction, where an allene (B1206475) replaces the alkene, is also a known variant. uwindsor.ca For this compound, an intermolecular Pauson-Khand reaction with a suitable alkene would be a viable pathway to functionalized cyclopentenones.

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-rich triple bond of the alkyne in this compound is susceptible to attack by both nucleophiles and electrophiles.

Deprotonation of propargylic ethers at the position alpha to the oxygen atom with a strong base like n-butyllithium generates an ambident anion. thieme-connect.com This anion can then act as a nucleophile, reacting with electrophiles such as carbonyl compounds. The regioselectivity of this addition is highly dependent on the solvent; polar solvents like tetrahydrofuran (B95107) (THF) favor attack from the acetylenic carbon (γ-adducts), while less polar solvents like diethyl ether favor attack from the allenic carbon (α-adducts) after rearrangement. thieme-connect.com These primary addition products can subsequently undergo cyclization under various conditions to afford substituted furan (B31954) derivatives. thieme-connect.com

Electrophilic additions to alkynes are also classic transformations. The reaction of alkynes with hydrogen halides (HX), for example, proceeds via a vinyl cation intermediate to give vinyl halides, typically following Markovnikov's rule. Halogenation with X₂ (e.g., Br₂, Cl₂) leads to the formation of di- and tetrahaloalkanes. While specific studies on this compound are not detailed, these fundamental reactivity patterns of alkynes are expected to apply.

Base-Catalyzed Reactions, including Vinylation and Retro-Favorsky Pathways

Base-catalyzed reactions of propargyl ethers can lead to a variety of products through isomerization, addition, or cleavage pathways. The specific outcome is often dependent on the reaction conditions and the nature of the base employed.

One significant base-catalyzed transformation is the isomerization of propargyl ethers to allenyl ethers. This process is believed to proceed through a deprotonation-reprotonation mechanism, where a strong base abstracts a proton from the carbon adjacent to the ether oxygen, followed by protonation at the terminal carbon of the alkyne, yielding the isomeric allene. The equilibrium between the propargyl and allenyl forms can be influenced by the structure of the substrate and the reaction conditions. For instance, in analogous systems like N-propargyl amides, the isomerization to allenamides is a well-documented phenomenon. nih.gov

Vinylation, the addition of an alcohol to an alkyne, can also be achieved under basic conditions. In the context of this compound, this would involve the addition of an external alcohol to the alkyne moiety, resulting in the formation of a vinyl ether. This reaction is typically catalyzed by a strong base which deprotonates the alcohol, and the resulting alkoxide acts as a nucleophile. mdpi.com

The 2-hydroxyprop-2-yl group on the alkyne is a protecting group for the terminal alkyne, installed via a Favorskii reaction. wikipedia.org This reaction involves the nucleophilic addition of an acetylide to a ketone, in this case, acetone. jk-sci.com The reverse of this process, the retro-Favorskii reaction, can be initiated by a base to deprotect the alkyne. wikipedia.org This reaction proceeds by heating the compound with a base, such as potassium hydroxide in an appropriate solvent, to regenerate the terminal alkyne and acetone. wikipedia.orgchemeurope.comresearchgate.net Recent studies have also explored milder conditions for the retro-Favorskii reaction, employing fluoride (B91410) sources as the base. researchgate.net

Table 1: Overview of Base-Catalyzed Reactions

Reaction Type Reagents and Conditions Product Type
Isomerization Strong base (e.g., alkoxides) Allenyl ether
Vinylation Alcohol, Strong base Vinyl ether
Retro-Favorskii KOH, heat or Fluoride source Terminal alkyne
Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The terminal alkyne in this compound possesses an acidic proton that can react with organometallic reagents, such as Grignard reagents (RMgX). This typically results in an acid-base reaction where the Grignard reagent acts as a base, deprotonating the alkyne to form a magnesium acetylide and an alkane. quora.comvedantu.com This magnesium acetylide can then serve as a nucleophile in subsequent reactions.

However, under certain conditions, Grignard reagents can also add across the triple bond of propargyl alcohols and their derivatives. The presence of the heteroatom (oxygen in this case) plays a crucial role in directing the regioselectivity of the addition. The reaction often proceeds via an initial deprotonation of the most acidic proton, followed by coordination of the magnesium to the oxygen atom. This coordination can facilitate the delivery of the alkyl or aryl group from the Grignard reagent to one of the acetylenic carbons.

In studies with propargyl alcohols, it has been shown that the regioselectivity of the Grignard addition is influenced by the substitution pattern of the alkyne. ccl.net The addition may occur at the carbon proximal or distal to the oxygen-bearing carbon, often with a preference that can be rationalized by the formation of a more stable cyclic intermediate. stackexchange.com For instance, the formation of a five-membered chelated intermediate is often favored over a four-membered one, leading to a specific regiochemical outcome. stackexchange.com The stereochemistry of the addition is typically trans. stackexchange.com

Table 3: Reactivity of Grignard Reagents with Propargyl Systems

Reaction Type Substrate Moiety Product
Acid-Base Reaction Terminal Alkyne Magnesium Acetylide + Alkane
Carbometalation Alkyne Vinyl Magnesium Compound

Propargylic Rearrangements and Heteroatom Migrations (e.g., Sulfur Migration)

Propargyl ethers are known to undergo a variety of rearrangement reactions, often catalyzed by transition metals. A notable example is the gold(I)-catalyzed rearrangement of propargyl benzyl ethers into substituted allenes. nih.govacs.orgorganic-chemistry.organu.edu.au This transformation proceeds through a 1,5-hydride shift from the benzylic position to the terminal alkyne carbon, followed by a fragmentation of the C-O bond to release the allene and a carbonyl compound. acs.orgorganic-chemistry.orgacs.org This reaction is efficient and can be performed under mild conditions with a broad substrate scope, tolerating various functional groups. organic-chemistry.orgacs.org The resulting allenes are versatile intermediates that can be trapped in situ by nucleophiles to generate more complex molecules. acs.org

In addition to rearrangements involving hydride shifts, heteroatom migrations are also a key aspect of propargyl chemistry. The thio-Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl sulfide (B99878). A related transformation can be envisaged for propargyl thioethers. For instance, a propargyl vinyl sulfide can undergo a thio-Claisen rearrangement to yield an allenic thioaldehyde or related species. iosrjournals.org

Furthermore, 1,2-sulfur migrations are known to occur in propargylic systems. For example, a propargyl sulfide can isomerize to an allenyl sulfide, which can then undergo a 1,2-migration of the thio group to form a 3-thio-substituted furan or pyrrole (B145914) upon cyclization. acs.org This migration is thought to proceed through a thiiranium intermediate. semanticscholar.org

Table 4: Propargylic Rearrangements and Heteroatom Migrations

Rearrangement Type Catalyst/Conditions Key Intermediate Product Type
1,5-Hydride Shift Gold(I) catalyst - Substituted allene
Thio-Claisen Heat - Allenic thio-compound
1,2-Sulfur Migration Heat, catalyst Thiiranium ion 3-Thio-substituted heterocycle

Reactivity of the Benzyl Ether Moiety

Selective Cleavage Reactions of Benzyl Ethers

The benzyl ether group is a widely used protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions. However, its removal often requires specific reagents and conditions. A key challenge in molecules such as this compound is the selective cleavage of the benzyl ether without affecting the alkyne functionality.

Several methods have been developed for the selective debenzylation in the presence of sensitive functional groups like alkynes. One mild and effective method involves the use of a boron trichloride-dimethyl sulfide complex (BCl3·SMe2). organic-chemistry.org This reagent allows for efficient debenzylation under conditions that tolerate silyl ethers, esters, and alkynes. organic-chemistry.org

Another approach is visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. acs.orgmpg.de This method is notable for its excellent functional group compatibility, leaving azides, alkenes, and alkynes intact. acs.orgmpg.de The reaction can be performed under stoichiometric or catalytic amounts of DDQ. acs.orgmpg.de Other oxidative methods, such as using NaBrO3 with Na2S2O4, have also been shown to be effective for selective debenzylation in the presence of other sensitive groups. nih.govrsc.org

Table 5: Reagents for Selective Cleavage of Benzyl Ethers

Reagent Conditions Functional Group Tolerance
BCl3·SMe2 Mild Silyl ethers, esters, alkynes
DDQ, visible light Mild, photocatalytic Azides, alkenes, alkynes
NaBrO3, Na2S2O4 Biphasic Azides and other functions

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the benzyl ether moiety is susceptible to electrophilic aromatic substitution reactions. The substituent already present on the ring, in this case, the -CH2O-R group, directs the position of the incoming electrophile. The benzyloxymethyl group is considered an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com

The activating nature of the benzyloxymethyl group arises from the electron-donating effect of the oxygen atom, which can stabilize the arenium ion intermediate formed during the substitution through resonance. organicchemistrytutor.com This increased electron density on the ring makes it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. youtube.com

The ortho, para-directing effect is also a consequence of the resonance stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the oxygen atom, which can then donate a lone pair of electrons to delocalize the charge. organicchemistrytutor.comyoutube.com This additional resonance stabilization is not possible for attack at the meta position. organicchemistrytutor.com Consequently, the activation energy for ortho and para substitution is lower, leading to the preferential formation of these isomers. youtube.com Steric hindrance from the bulky substituent may favor the formation of the para isomer over the ortho isomer. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org

Table 6: Directing Effects in Electrophilic Aromatic Substitution

Substituent Effect Position of Substitution Reactivity Compared to Benzene
Activating, ortho, para-director ortho, para More reactive

Computational Chemistry and Theoretical Investigations

Computational Approaches to Ligand Design and Catalyst Optimization

No published research is available on the use of computational methods to design ligands or optimize catalysts based on the molecular structure of ((2-Methylbut-3-YN-2-yloxy)methyl)benzene. Theoretical investigations, such as Density Functional Theory (DFT) studies or other quantum mechanical calculations, which are essential for understanding the electronic and steric properties of a molecule for these applications, have not been reported for this specific compound. Therefore, no data tables or detailed research findings can be presented.

Advanced Applications in Contemporary Chemical Research

Materials Science Applications

The presence of a terminal alkyne functional group in ((2-Methylbut-3-yn-2-yloxy)methyl)benzene makes it a prime candidate for applications in materials science. Terminal alkynes are highly valued for their ability to participate in a wide array of polymerization and modification reactions, enabling the creation of materials with tailored properties. numberanalytics.com

Integration as Monomers or Crosslinking Agents in Polymer Chemistry

The terminal alkyne of this compound allows it to function as a monomer in various polymerization reactions. Techniques such as Sonogashira polycoupling, which couples terminal alkynes with aryl halides, can be employed to synthesize poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with interesting electronic and photophysical properties. oup.com Furthermore, the alkyne group can undergo cyclotrimerization to form benzene (B151609) rings, leading to the formation of highly cross-linked, hyperbranched polyarylenes. oup.com

The molecule's bifunctional nature also allows it to act as a crosslinking agent. In thiol-yne "click" chemistry, the alkyne can react with dithiol compounds, often initiated by UV light, to form a stable, cross-linked polymer network. nih.govacs.org This method is valued for its efficiency and tolerance to various functional groups, making it suitable for creating materials like hydrogels and elastomers. nih.govacs.org

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-reactant(s) Resulting Polymer Type Key Features
Sonogashira Polycoupling Di-haloaryl compounds Conjugated Polymers (PAEs) Creates rigid backbones with C≡C linkages. oup.com
Alkyne Cyclotrimerization Self-polymerization Hyperbranched Polyarylenes Forms highly stable, cross-linked aromatic networks. oup.com
Azide-Alkyne Cycloaddition Diazide compounds Polytriazoles Highly efficient "click" reaction for linear or network polymers. sigmaaldrich.com

Design and Synthesis of Functional Materials and Networks

The integration of this compound into polymer backbones imparts specific functionalities. The benzyl (B1604629) ether group can influence the solubility and processing characteristics of the resulting polymer. Moreover, the rigid alkyne unit contributes to the thermal stability and mechanical strength of the material. researchgate.net

By selecting appropriate co-monomers and polymerization techniques, this compound can be used to construct functional materials such as:

Conjugated Microporous Polymers (CMPs): Through self-condensation or reaction with other multifunctional monomers, it can form three-dimensional networks with permanent porosity, suitable for gas storage and separation. oup.com

Photo-Cross-Linkable Resins: Its ability to participate in thiol-yne reactions allows for its use in photopolymerization, creating precisely patterned materials for applications in microelectronics and soft tissue engineering. nih.govacs.org

Functionalized Polyesters and Polylactides: The molecule can be incorporated as a functional monomer in ring-opening polymerizations to introduce pendant alkyne groups along a polymer chain, which can then be used for post-polymerization modifications. mdpi.com

Development of Supramolecular Assemblies

The rigid, linear nature of the alkyne bond can direct the formation of ordered supramolecular structures. While complex formation is a primary role, non-covalent interactions involving the alkyne's π-system can also contribute to molecular self-assembly. Research in supramolecular chemistry has demonstrated that alkyne-containing molecules can form well-defined assemblies, such as macrocycles and catenanes, often through template-directed synthesis or alkyne metathesis reactions. nih.govrsc.org The benzyl group can further participate in π-stacking interactions, providing an additional driving force for the organization of molecules into larger, non-covalent structures.

Catalysis and Organocatalysis

In the realm of catalysis, the alkyne functionality of this compound is its most significant feature. The electron-rich triple bond can readily coordinate to transition metals, making the molecule a candidate for ligand design and a participant in the development of new catalytic cycles. wikipedia.orgnumberanalytics.com

Application in Ligand Design for Metal-Catalyzed Reactions

Alkynes serve as effective ligands for a variety of transition metals, including palladium, platinum, cobalt, and gold. wikipedia.org The bonding, described by the Dewar-Chatt-Duncanson model, involves σ-donation from the alkyne's π-orbital to the metal and π-backbonding from the metal's d-orbitals into the alkyne's π*-orbitals. numberanalytics.com This interaction activates the alkyne for further reaction and stabilizes the metal center.

This compound can be employed as a ligand in several ways:

Direct Coordination: It can act as a simple L-type ligand, occupying a coordination site on a metal complex.

Formation of Metallacycles: It can react with metal precursors to form stable metallacyclic intermediates, which are key in catalytic processes like alkyne metathesis. nih.gov

Precursor to Other Ligands: The terminal alkyne can be chemically transformed, for example, via click chemistry, to attach the molecule to a larger ligand scaffold, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), thereby modifying the steric and electronic properties of the resulting ligand.

Table 2: Examples of Metal-Alkyne Interactions in Catalysis

Metal Type of Interaction Catalytic Application Reference
Cobalt Forms stable alkyne complexes Pauson–Khand reaction (cyclopentenone synthesis) wikipedia.org
Palladium π-complex formation, oxidative addition Sonogashira coupling, hydrogenation wikipedia.orgnacatsoc.org
Gold π-acid activation Rearrangement of propargyl ethers, nucleophilic additions acs.org

Role in the Development of New Catalytic Systems

The reactivity of the alkyne group makes this compound a valuable substrate for exploring and developing new catalytic transformations. Metal-alkyne complexes are known intermediates in numerous catalytic reactions, including hydrogenation, hydrocarboxylation, and cyclization reactions. wikipedia.org

For instance, the intramolecular hydroarylation of aryl propargyl ethers, a structurally related class of compounds, can be catalyzed by various metals to produce chromenes and other heterocyclic systems. rsc.org The specific reactivity of this compound in such transformations can provide insights into reaction mechanisms and help in the design of more efficient and selective catalysts. The benzyl ether linkage itself can be a target for catalytic cleavage, a reaction of interest in synthetic chemistry for the removal of protecting groups under specific conditions. google.comacs.org Studying the behavior of this molecule in the presence of various catalysts can therefore lead to the discovery of novel synthetic methodologies.

Bioorthogonal Chemistry Research Methodologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The terminal alkyne on this compound makes it a candidate for such reactions, particularly copper-catalyzed or strain-promoted alkyne-azide cycloadditions (Click Chemistry).

Advanced Bioconjugation Strategies for Biomolecule Labeling (e.g., Proteins, Glycans, Nucleic Acids, Lipids)

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. Advanced strategies often employ bioorthogonal reactions to attach probes, tags, or drugs to specific sites on proteins, glycans, nucleic acids, or lipids. A molecule like this compound could be incorporated into a larger probe molecule, which would then be attached to a biomolecule that has been metabolically or genetically engineered to bear a complementary azide (B81097) group. However, specific studies detailing the use of this compound for this purpose are not documented in peer-reviewed literature.

In Vivo Chemical Probes for Biological Systems Studies

In vivo chemical probes are molecules used to study biological processes in living organisms. These probes must be non-toxic and highly selective. The development of such probes often relies on bioorthogonal chemistry to enable their visualization or activation at specific times or locations. While the alkyne group of this compound is suitable for this type of chemical handle, there are no specific reports of its incorporation into an in vivo chemical probe that has been used for biological systems studies.

Combinatorial Chemistry and Library Synthesis for High-Throughput Screening

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then subjected to high-throughput screening (HTS) to identify compounds with desired biological activity. A building block like this compound could theoretically be used as one of the variable components in the synthesis of a library, introducing an alkyne handle for further diversification or for use as a structural element. Despite this potential, no specific chemical libraries synthesized for HTS have been reported that explicitly utilize this compound.

Table 1: Potential Application of this compound in HTS Library Synthesis

Library Synthesis Step Potential Role of this compound
Scaffold Introduction Could be part of a core molecular scaffold.
Building Block Addition Used as a variable building block to add structural diversity.
Functionalization The terminal alkyne allows for post-synthesis modification of all library members via click chemistry.

This table is illustrative of the theoretical potential and is not based on documented applications.

Development of Novel Organic Synthesis Methodologies and Building Blocks

The development of novel synthetic methods is a cornerstone of organic chemistry. Molecules that offer unique reactivity or can introduce valuable functional groups are key to this endeavor. This compound serves as a building block that provides a terminal alkyne protected by a benzyl ether group. This structure is a variation of the more commonly used 2-methyl-3-butyn-2-ol (B105114), where the hydroxyl group is protected. This protection strategy can be useful in multi-step syntheses where the hydroxyl group might interfere with subsequent reactions. While it is a functional building block, its use has not been cited as foundational in the development of a broadly applicable, novel organic synthesis methodology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.